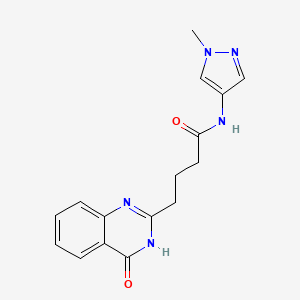
3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features both indole and triazole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Triazole Ring:
Coupling of Indole and Triazole Moieties: The final step involves coupling the indole and triazole rings through a propanamide linker, typically using amide bond formation reactions such as the use of carbodiimides (e.g., EDCI) or other coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions could target the triazole ring or the amide bond, using reagents like lithium aluminum hydride (LAH).
Substitution: Electrophilic substitution reactions could occur at the indole ring, especially at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: LAH, sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine), sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of indole N-oxide derivatives.
Reduction: Formation of reduced triazole or amine derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to the presence of multiple functional groups.
Biology
Pharmacology: Potential use as a lead compound in drug discovery, particularly for targeting enzymes or receptors.
Biochemical Probes: Used as probes to study biological pathways involving indole or triazole-containing molecules.
Medicine
Therapeutics: Potential therapeutic applications in treating diseases such as cancer, infections, or neurological disorders.
Diagnostics: Use in diagnostic assays due to its unique chemical properties.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: Use as a pesticide or herbicide due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The indole and triazole moieties may contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-indol-1-yl)-N-(1,2,4-triazol-3-yl)propanamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-(6-chloro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide: Contains a chlorine atom instead of fluorine, which may result in different pharmacokinetic properties.
3-(6-fluoro-1H-indol-1-yl)-N-(1,2,4-triazol-3-yl)butanamide: Has a butanamide linker instead of propanamide, potentially affecting its molecular interactions.
Uniqueness
The presence of both indole and triazole moieties, along with the fluorine atom, makes 3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide unique. These features may enhance its binding affinity, specificity, and overall bioactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H12FN5O |
|---|---|
Poids moléculaire |
273.27 g/mol |
Nom IUPAC |
3-(6-fluoroindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C13H12FN5O/c14-10-2-1-9-3-5-19(11(9)7-10)6-4-12(20)17-13-15-8-16-18-13/h1-3,5,7-8H,4,6H2,(H2,15,16,17,18,20) |
Clé InChI |
QXMBMWXXFGAZPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CN2CCC(=O)NC3=NC=NN3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B14934444.png)

![N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)methyl]piperazine-1-sulfonamide](/img/structure/B14934457.png)
![N-(3-chloro-4-methoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B14934459.png)
![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B14934467.png)

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14934489.png)
![1-(3-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934497.png)
![(Z)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methyl-1,3-thiazol-2(3H)-ylidene)-L-isoleucinamide](/img/structure/B14934500.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B14934505.png)


![4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14934528.png)
![4-tert-butyl-10'-methyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione](/img/structure/B14934543.png)
